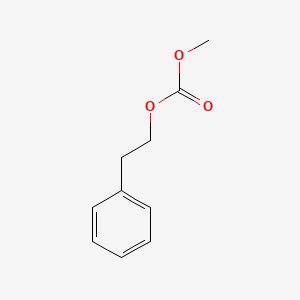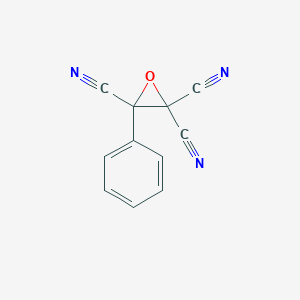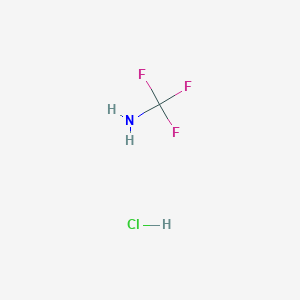
Trifluoromethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethanamine hydrochloride is a chemical compound with the molecular formula CH3ClF3N. It is known for its potential applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of trifluoromethylamine with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced technologies ensures high efficiency and cost-effectiveness in the production process .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylamine oxide.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include trifluoromethylamine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Trifluoromethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of trifluoromethanamine hydrochloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethylamine hydrochloride
- Trifluoromethylamine
- Perfluoroalkyl amines
Comparison: Trifluoromethanamine hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
CH3ClF3N |
|---|---|
Molecular Weight |
121.49 g/mol |
IUPAC Name |
trifluoromethanamine;hydrochloride |
InChI |
InChI=1S/CH2F3N.ClH/c2-1(3,4)5;/h5H2;1H |
InChI Key |
IHPUEQKULSGGMC-UHFFFAOYSA-N |
Canonical SMILES |
C(N)(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
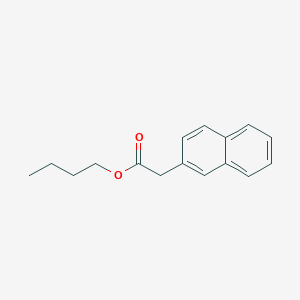
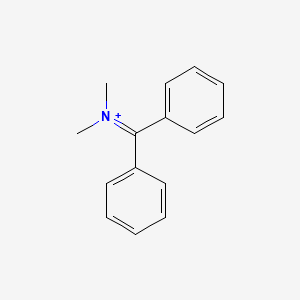
![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
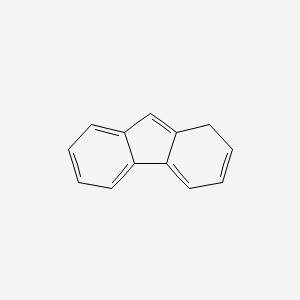
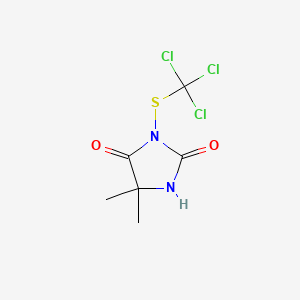
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
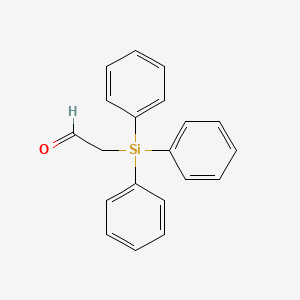
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
